molecular formula C21H16BrClN4O2S B2682595 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1226451-70-2

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2682595
CAS No.: 1226451-70-2
M. Wt: 503.8
InChI Key: RTWJNLWNJVQAJI-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C21H16BrClN4O2S and its molecular weight is 503.8. The purity is usually 95%.
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Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that incorporates multiple functional groups, including imidazole, isoxazole, thioether, and amide. Its structural complexity suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H17BrClN3OSC_{23}H_{17}BrClN_3OS, with a molecular weight of approximately 498.8 g/mol. The presence of bromine and chlorine substituents on the phenyl rings may enhance its biological activity through increased lipophilicity and interactions with biological targets.

PropertyValue
Molecular FormulaC23H17BrClN3OSC_{23}H_{17}BrClN_3OS
Molecular Weight498.8 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds with imidazole and thioether functionalities often exhibit antimicrobial properties . The imidazole ring is known for its role in enzyme inhibition, which could be relevant for developing antimicrobial agents. Preliminary studies suggest that this compound may possess activity against specific pathogens, although detailed studies are still required to confirm these effects.

Anticancer Potential

The compound has been investigated for anticancer activity , particularly due to the presence of the isoxazole moiety, which has shown promise in various cancer models. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression . The specific mechanisms through which this compound exerts anticancer effects remain to be fully elucidated.

Enzyme Inhibition

The imidazole group in the compound suggests potential as an enzyme inhibitor . Similar compounds have been reported to inhibit various enzymes involved in metabolic pathways linked to disease states. For instance, imidazole derivatives have been shown to inhibit phosphodiesterases and other key enzymes . Further research into the specific targets of this compound could reveal its utility in drug development.

The proposed mechanism of action for this compound involves:

  • Binding to Enzymatic Targets : The imidazole group can coordinate with metal ions in enzyme active sites, altering enzymatic activity.
  • Hydrophobic Interactions : The bromophenyl and chlorophenyl groups may interact with hydrophobic pockets in proteins, influencing their functions.
  • Modulation of Signaling Pathways : By inhibiting specific enzymes or receptors, the compound may alter signaling pathways associated with disease progression.

Pharmacokinetic Profiles

Pharmacokinetic studies are crucial for understanding the viability of compounds as therapeutic agents. Research on similar compounds indicates that modifications to the structure can significantly impact metabolic stability and bioavailability. For instance, some imidazole derivatives demonstrated short half-lives due to rapid metabolism . Future investigations into the pharmacokinetics of this compound will be essential for assessing its therapeutic potential.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN4O2S/c1-13-9-19(26-29-13)25-20(28)12-30-21-24-11-18(14-5-7-15(22)8-6-14)27(21)17-4-2-3-16(23)10-17/h2-11H,12H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWJNLWNJVQAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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